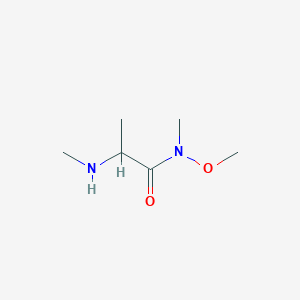
Ethyl 4-(pyrrolidin-3-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(pyrrolidin-3-yl)benzoate is a chemical compound that combines a pyrrolidine ring with a benzoate moiety. The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used in medicinal chemistry due to its unique properties.
Méthodes De Préparation
Synthetic Routes::
Ring Construction: Ethyl 4-(pyrrolidin-3-yl)benzoate can be synthesized by constructing the pyrrolidine ring from different cyclic or acyclic precursors. The reaction conditions involve cyclization and esterification steps.
Functionalization of Preformed Pyrrolidine Rings: Alternatively, preformed pyrrolidine rings (e.g., proline derivatives) can be functionalized to introduce the benzoate group.
Industrial Production:: The industrial production methods for this compound may involve large-scale synthesis using optimized conditions, but specific details are proprietary.
Analyse Des Réactions Chimiques
Ethyl 4-(pyrrolidin-3-yl)benzoate can undergo various reactions:
Ester Hydrolysis: Under basic conditions, the ester linkage can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution Reactions: The benzoate group can participate in nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group can yield the alcohol derivative.
Common reagents include sodium hydroxide (for ester hydrolysis), nucleophiles (for substitution), and reducing agents (for reduction). Major products depend on the specific reaction conditions.
Applications De Recherche Scientifique
This compound finds applications in:
Medicinal Chemistry: As a scaffold for drug design due to its unique properties.
Biological Studies: Investigating its interactions with proteins and enzymes.
Industry: Potential use in the synthesis of bioactive molecules.
Mécanisme D'action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular pathways related to its biological activity.
Comparaison Avec Des Composés Similaires
Ethyl 4-(pyrrolidin-3-yl)benzoate stands out due to its fused pyrrolidine-benzoate structure. Similar compounds include other pyrrolidine derivatives, but this specific combination is relatively unique.
Propriétés
Formule moléculaire |
C13H17NO2 |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
ethyl 4-pyrrolidin-3-ylbenzoate |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)11-5-3-10(4-6-11)12-7-8-14-9-12/h3-6,12,14H,2,7-9H2,1H3 |
Clé InChI |
YHJKSLBLLFYUMJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)C2CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


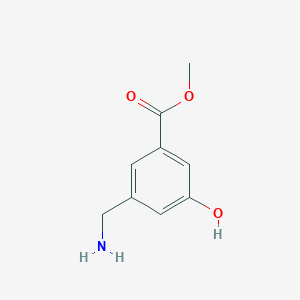
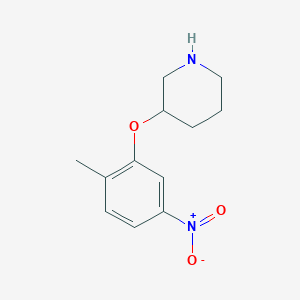
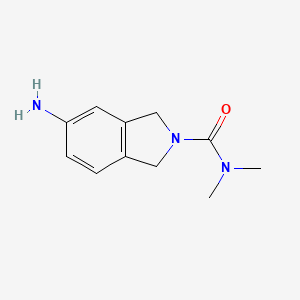

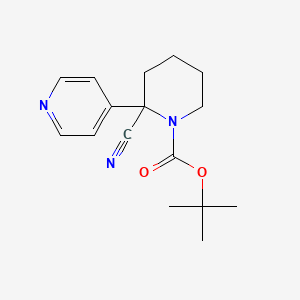
amino}acetic acid hydrochloride](/img/structure/B13520280.png)


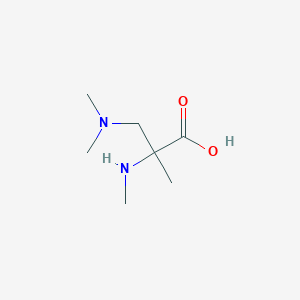
![(2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoic acid](/img/structure/B13520316.png)
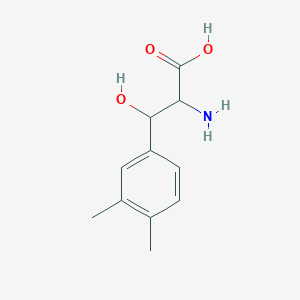
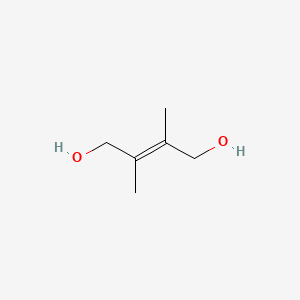
![(2R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybutanoicacid](/img/structure/B13520333.png)
